molecular formula C7H8 B116792 Toluene-D8 CAS No. 2037-26-5

Toluene-D8

Cat. No. B116792
CAS RN: 2037-26-5
M. Wt: 100.19 g/mol
InChI Key: YXFVVABEGXRONW-JGUCLWPXSA-N
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Patent
US08222273B2

Procedure details

To a slurry of benzyl alcohol of Example 8 (25.0 g, 0.044 moles) in toluene (250 ml), was added methanesulfonic anhydride (10.77 g, 0.062 moles) then cooled to 5° C. Triethylamine (6.93 g, 0.068 moles) was added over 30 minutes and stirred at this temperature for 3 hours. The resultant solution was added to 7M ammonia in methanol solution (316 ml, 2.21 moles) and stirred for 16 hours. Water (250 ml) was added and the organic phase washed with water (250 ml). The aqueous phases were extracted with toluene (125 ml) and the combined organics were dried by azeotropic distillation under reduced pressure to leave the title compound as a clear brown solution in toluene (125 ml) (assumed quantitative yield).
Name
benzyl alcohol
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.77 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
316 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:36]([CH3:38])[CH3:37])([CH:33]([CH3:35])[CH3:34])[O:5][CH2:6][CH2:7][S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[N:19]2[CH:20]=[C:21]([S:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH2:31]O)[CH:22]=[CH:23][C:18]2=[N:17][N:16]=1)([CH3:3])[CH3:2].CS(OS(C)(=O)=O)(=O)=O.C([N:50](CC)CC)C.N.CO>C1(C)C=CC=CC=1.O>[CH:36]([Si:4]([CH:1]([CH3:2])[CH3:3])([CH:33]([CH3:34])[CH3:35])[O:5][CH2:6][CH2:7][S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[N:19]2[CH:20]=[C:21]([S:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH2:31][NH2:50])[CH:22]=[CH:23][C:18]2=[N:17][N:16]=1)([CH3:37])[CH3:38].[C:10]1([CH3:15])[CH:11]=[CH:12][CH:13]=[CH:14][CH:9]=1

Inputs

Step One
Name
benzyl alcohol
Quantity
25 g
Type
reactant
Smiles
C(C)(C)[Si](OCCSC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)SC2=C(C=CC=C2)CO)(C(C)C)C(C)C
Name
Quantity
10.77 g
Type
reactant
Smiles
CS(=O)(=O)OS(=O)(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.93 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
316 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
WASH
Type
WASH
Details
the organic phase washed with water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted with toluene (125 ml)
CUSTOM
Type
CUSTOM
Details
the combined organics were dried by azeotropic distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)[Si](OCCSC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)SC2=C(C=CC=C2)CN)(C(C)C)C(C)C
Name
Type
product
Smiles
C1(=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 125 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08222273B2

Procedure details

To a slurry of benzyl alcohol of Example 8 (25.0 g, 0.044 moles) in toluene (250 ml), was added methanesulfonic anhydride (10.77 g, 0.062 moles) then cooled to 5° C. Triethylamine (6.93 g, 0.068 moles) was added over 30 minutes and stirred at this temperature for 3 hours. The resultant solution was added to 7M ammonia in methanol solution (316 ml, 2.21 moles) and stirred for 16 hours. Water (250 ml) was added and the organic phase washed with water (250 ml). The aqueous phases were extracted with toluene (125 ml) and the combined organics were dried by azeotropic distillation under reduced pressure to leave the title compound as a clear brown solution in toluene (125 ml) (assumed quantitative yield).
Name
benzyl alcohol
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.77 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
316 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:36]([CH3:38])[CH3:37])([CH:33]([CH3:35])[CH3:34])[O:5][CH2:6][CH2:7][S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[N:19]2[CH:20]=[C:21]([S:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH2:31]O)[CH:22]=[CH:23][C:18]2=[N:17][N:16]=1)([CH3:3])[CH3:2].CS(OS(C)(=O)=O)(=O)=O.C([N:50](CC)CC)C.N.CO>C1(C)C=CC=CC=1.O>[CH:36]([Si:4]([CH:1]([CH3:2])[CH3:3])([CH:33]([CH3:34])[CH3:35])[O:5][CH2:6][CH2:7][S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[N:19]2[CH:20]=[C:21]([S:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH2:31][NH2:50])[CH:22]=[CH:23][C:18]2=[N:17][N:16]=1)([CH3:37])[CH3:38].[C:10]1([CH3:15])[CH:11]=[CH:12][CH:13]=[CH:14][CH:9]=1

Inputs

Step One
Name
benzyl alcohol
Quantity
25 g
Type
reactant
Smiles
C(C)(C)[Si](OCCSC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)SC2=C(C=CC=C2)CO)(C(C)C)C(C)C
Name
Quantity
10.77 g
Type
reactant
Smiles
CS(=O)(=O)OS(=O)(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.93 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
316 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
WASH
Type
WASH
Details
the organic phase washed with water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted with toluene (125 ml)
CUSTOM
Type
CUSTOM
Details
the combined organics were dried by azeotropic distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)[Si](OCCSC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)SC2=C(C=CC=C2)CN)(C(C)C)C(C)C
Name
Type
product
Smiles
C1(=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 125 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.